molecular formula C15H21NO4 B2538979 2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid CAS No. 2248289-59-8

2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid

Cat. No. B2538979
CAS RN: 2248289-59-8
M. Wt: 279.336
InChI Key: BTADROHNPLSDHG-UHFFFAOYSA-N
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Description

“2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid” is a chemical compound with the molecular formula CHNO. It has an average mass of 328.404 Da and a monoisotopic mass of 328.199829 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula CHNO. It has one defined stereocenter . For a more detailed view of the structure, you may refer to chemical databases or software that can render the structure in 3D .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 88.1051 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found in specialized chemical databases .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its intended use, which is not provided in the current context .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. Standard safety procedures should be followed when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for the use and study of this compound would depend on its current applications, which are not specified in the available resources .

properties

IUPAC Name

2-methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16(15(4,5)12(17)18)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTADROHNPLSDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](phenyl)amino}-2-methylpropanoic acid

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